molecular formula C9H9N3O4 B11477760 (2Z,3Z)-2,3-bis(hydroxyimino)-3-(phenylamino)propanoic acid

(2Z,3Z)-2,3-bis(hydroxyimino)-3-(phenylamino)propanoic acid

Cat. No.: B11477760
M. Wt: 223.19 g/mol
InChI Key: PPAVTCINPRSTRF-XFFZJAGNSA-N
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Description

(2Z,3Z)-2,3-bis(hydroxyimino)-3-(phenylamino)propanoic acid is an organic compound characterized by the presence of hydroxyimino and phenylamino groups

Preparation Methods

The synthesis of (2Z,3Z)-2,3-bis(hydroxyimino)-3-(phenylamino)propanoic acid typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the reaction of a phenylamino derivative with a hydroxyimino compound under controlled conditions. Industrial production methods may involve optimization of reaction parameters to achieve high yield and purity.

Chemical Reactions Analysis

(2Z,3Z)-2,3-bis(hydroxyimino)-3-(phenylamino)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino groups to hydroxyl groups.

    Substitution: The phenylamino group can undergo substitution reactions with suitable reagents, leading to the formation of substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(2Z,3Z)-2,3-bis(hydroxyimino)-3-(phenylamino)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which (2Z,3Z)-2,3-bis(hydroxyimino)-3-(phenylamino)propanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyimino and phenylamino groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream biological effects.

Comparison with Similar Compounds

(2Z,3Z)-2,3-bis(hydroxyimino)-3-(phenylamino)propanoic acid can be compared with similar compounds such as hydroxybenzoic acids and hydroxycinnamic acids. These compounds share some structural similarities but differ in their functional groups and overall chemical properties. The uniqueness of this compound lies in its specific combination of hydroxyimino and phenylamino groups, which confer distinct chemical reactivity and biological activity.

Conclusion

This compound is a compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry. Further exploration of its properties and applications could lead to new discoveries and advancements in these areas.

Properties

Molecular Formula

C9H9N3O4

Molecular Weight

223.19 g/mol

IUPAC Name

(2Z)-3-(hydroxyamino)-2-hydroxyimino-3-phenyliminopropanoic acid

InChI

InChI=1S/C9H9N3O4/c13-9(14)7(11-15)8(12-16)10-6-4-2-1-3-5-6/h1-5,15-16H,(H,10,12)(H,13,14)/b11-7-

InChI Key

PPAVTCINPRSTRF-XFFZJAGNSA-N

Isomeric SMILES

C1=CC=C(C=C1)N=C(/C(=N/O)/C(=O)O)NO

Canonical SMILES

C1=CC=C(C=C1)N=C(C(=NO)C(=O)O)NO

Origin of Product

United States

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